molecular formula C19H17FN2O2 B6498298 N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953202-48-7

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B6498298
CAS No.: 953202-48-7
M. Wt: 324.3 g/mol
InChI Key: XZBUISGLFUORLW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is an acetamide derivative featuring a 1,2-oxazole (isoxazole) core substituted at position 5 with a 4-fluorophenyl group. The acetamide nitrogen is linked to a 3,4-dimethylphenyl moiety. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-12-3-8-16(9-13(12)2)21-19(23)11-17-10-18(24-22-17)14-4-6-15(20)7-5-14/h3-10H,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBUISGLFUORLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A dimethylphenyl group
  • An oxazole ring substituted with a fluorophenyl group
  • An acetamide moiety

This structural diversity contributes to its unique biological properties.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of p53 pathways, similar to known anticancer agents like nutlin-3 .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, particularly against certain fungal strains. The mechanism involves disrupting fungal cell membranes and inhibiting growth .

Anticancer Studies

A study evaluated the compound's effect on several cancer cell lines. The results indicated:

  • IC50 Values : The compound demonstrated significant cytotoxicity with IC50 values ranging from 0.3 to 1.2 µM across different cell lines .
Cell LineIC50 (µM)
ALL (EU-3)0.3
NB (NB-1643)0.5
NB (SHEP1)0.7
NB (LA1–55N)1.2

Antimicrobial Activity

In vitro studies have shown that this compound can reduce pathogenicity in fungal infections:

  • Fungal Strains Tested : Candida albicans and Aspergillus niger.
  • Mechanism of Action : The compound appears to induce necrosis-like programmed cell death in fungal cells and disrupts biofilm formation .

Case Studies

  • Case Study on Cancer Cell Lines :
    • A comprehensive study involving multiple cancer types highlighted the effectiveness of the compound in reducing colony formation in treated cells compared to controls. This suggests a strong potential for use in cancer therapy.
  • Fungal Infection Model :
    • In a Galleria mellonella model infected with Candida albicans, treatment with the compound significantly reduced fungal burden and improved survival rates compared to untreated controls .

Comparison with Similar Compounds

Structural Features and Heterocyclic Core

The compound’s key structural differentiator is the 1,2-oxazole ring, which contrasts with other heterocycles in analogs:

Compound Name / ID Heterocycle Substituents on Acetamide Key Functional Groups Reference
Target Compound 1,2-Oxazole 3,4-Dimethylphenyl, 4-fluorophenyl Amide, Isoxazole, Fluorophenyl
E613-0631 (ChemDiv) 1,2-Oxazole Cyclohexyl(methyl)aminopropyl, methoxy Methoxy, Piperidine derivative
AJ5d () Quinazolinone 4-Chlorophenyl, thioether linkage Thioether, Chlorophenyl
PF 43(1) Derivatives () Oxazinanone Diphenylhexane, dimethylphenoxy Peptidomimetic backbone
Flufenacet () 1,3,4-Thiadiazole Trifluoromethyl, isopropyl Thiadiazole, Trifluoromethyl

Key Observations :

  • Isoxazole vs. Thiadiazole/Quinazolinone: The 1,2-oxazole in the target compound offers distinct electronic properties compared to sulfur-containing heterocycles (e.g., thiadiazole in Flufenacet).
  • Substituent Effects : The 3,4-dimethylphenyl group increases steric bulk compared to smaller substituents (e.g., methoxy in E613-0631), which may hinder or enhance receptor binding depending on the target’s active site .

Physicochemical Properties

  • Lipophilicity : The dimethylphenyl group confers higher logP values compared to analogs with polar substituents (e.g., methoxy or sulfanyl groups in and ) .
  • Solubility : The absence of ionizable groups (e.g., amines in E613-0631) suggests lower aqueous solubility, typical of highly aromatic acetamides .

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